N-[Tris(hydroxymethyl)methyl]acrylamide

Catalog No.
S589906
CAS No.
13880-05-2
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Tris(hydroxymethyl)methyl]acrylamide

CAS Number

13880-05-2

Product Name

N-[Tris(hydroxymethyl)methyl]acrylamide

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(CO)(CO)CO

Synonyms

N-acryloyl-tris(hydroxymethyl)aminomethane, NATHMA, tris(hydroxymethyl)acrylaminomethane, Tris-A

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO

Gel electrophoresis:

  • Tris-acrylamide is a crucial component in preparing polyacrylamide gels used for gel electrophoresis, a technique for separating biomolecules like proteins and nucleic acids based on their size and charge.
  • The ratio of acrylamide to bisacrylamide (a cross-linking agent) determines the pore size of the gel, allowing researchers to separate molecules of different sizes [].

Chromatography:

  • Tris-acrylamide can be used as a stationary phase in affinity chromatography, a technique for purifying specific biomolecules. It can be modified to bind to specific target molecules, allowing researchers to isolate them from a mixture [].

Drug delivery:

  • Researchers are exploring the use of Tris-acrylamide in developing drug delivery systems. Its properties allow for the controlled release of drugs, potentially improving their therapeutic efficacy.

Other applications:

  • Tris-acrylamide is also used in various other scientific research applications, including:
    • Western blotting []
    • Immunohistochemistry
    • Cell culture []

N-[Tris(hydroxymethyl)methyl]acrylamide is a chemical compound characterized by its unique structure, which includes three hydroxymethyl groups attached to a central carbon atom and an acrylamide functional group. This compound is often utilized in polymer chemistry due to its ability to form hydrophilic networks, making it suitable for various applications in materials science and biology. It is known for its high reactivity and versatility in forming copolymers and hydrogels.

Tris-acrylamide can be harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant and may cause eye damage []. Always handle Tris-acrylamide according to safety data sheets (SDS) provided by suppliers and wear appropriate personal protective equipment (PPE) when working with it [].

, primarily involving free radical polymerization. This process allows it to form cross-linked networks, which can be tailored for specific properties. For instance, it can react with benzaldehyde to produce N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide, demonstrating its capability to undergo substitution reactions . Additionally, it can be involved in graft copolymerization processes, where it serves as a monomer to create functionalized polymer surfaces .

Research indicates that N-[Tris(hydroxymethyl)methyl]acrylamide exhibits significant biological activity, particularly in the context of drug delivery and tissue engineering. Its hydrophilic nature allows it to interact favorably with biological fluids, enhancing the solubility and bioavailability of therapeutic agents. Studies have shown that polymers derived from this compound can support cell adhesion and proliferation, making them promising candidates for biomedical applications .

The synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide typically involves the reaction of amino propionic acid with trimethanol primary isobutylamine . This method ensures the incorporation of the hydroxymethyl groups essential for its unique properties. Additionally, free radical polymerization techniques are employed to produce poly(N-[tris(hydroxymethyl)methyl]acrylamide), which can be further modified for specific applications .

N-[Tris(hydroxymethyl)methyl]acrylamide has a wide range of applications across various fields:

  • Biomedical Engineering: Used in the development of hydrogels for drug delivery systems and tissue scaffolds.
  • Material Science: Employed in creating coatings and adhesives due to its excellent adhesion properties.
  • Environmental Science: Utilized in water treatment processes due to its ability to form hydrophilic networks that can capture pollutants.

Interaction studies involving N-[Tris(hydroxymethyl)methyl]acrylamide have demonstrated its compatibility with various biological molecules. For example, research has shown that this compound can form stable complexes with proteins and other biomolecules, enhancing their stability and functionality . The ability to modify its surface properties through copolymerization allows for tailored interactions with specific biological targets.

Several compounds share structural similarities with N-[Tris(hydroxymethyl)methyl]acrylamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N,N'-MethylenebisacrylamideContains two acrylamide groupsHigh cross-linking density
PolyacrylamideLinear polymer without hydroxymethyl groupsLess hydrophilic than N-[Tris(hydroxymethyl)methyl]acrylamide
N-(Hydroxymethyl)acrylamideSingle hydroxymethyl groupLower reactivity compared to N-[Tris(hydroxymethyl)methyl]acrylamide
N,N-DimethylacrylamideDimethyl substitutionMore hydrophobic than N-[Tris(hydroxymethyl)methyl]acrylamide

N-[Tris(hydroxymethyl)methyl]acrylamide stands out due to its multiple hydroxymethyl groups, which enhance its hydrophilicity and reactivity compared to other similar compounds. This unique feature allows it to form more complex and functionalized networks suitable for advanced applications in various fields.

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13880-05-2

Wikipedia

N-[Tris(hydroxymethyl)methyl]acrylamide

Dates

Modify: 2023-08-15

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